Increased Lipophilicity and Molecular Weight Driven by 6-Chloro Substitution
The 6-chloro substituent in the target compound confers a calculated XLogP3-AA value of 3.0, representing an increase of approximately 0.8 units compared to the non-halogenated analog 2-(pyridin-2-yl)quinoline-4-carboxylic acid (XLogP3 ~2.2) [1]. This enhanced lipophilicity is expected to improve membrane permeability and may correlate with increased cellular potency in whole-cell assays . Concurrently, the molecular weight increases from 250.25 g/mol to 284.69 g/mol due to the chlorine atom [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0; MW = 284.69 g/mol |
| Comparator Or Baseline | 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (CAS 57882-27-6): XLogP3-AA ≈ 2.2; MW = 250.25 g/mol |
| Quantified Difference | Δ XLogP3 ≈ +0.8; Δ MW ≈ +34.44 g/mol |
| Conditions | Computed descriptors from PubChem (release 2021.05.07) using XLogP3 algorithm. |
Why This Matters
Higher lipophilicity often translates to better passive membrane diffusion, a critical factor in cellular target engagement and hit-to-lead optimization.
- [1] PubChem. (2026). Computed properties comparison: CID 3862436 (target) and CID 381983 (non-halogenated analog). View Source
